molecular formula C₃₃H₃₆N₂O₁₀S B1662754 Semotiadil recemate fumarate CAS No. 123388-25-0

Semotiadil recemate fumarate

Cat. No. B1662754
M. Wt: 652.7 g/mol
InChI Key: DIEJEELGDWGUCV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semotiadil recemate fumarate is the recemate of Semotiadil fumarate . It is a novel vasoselective Ca2+ channel antagonist . In vitro, Semotiadil in a concentration of 1 μM produces an inhibition of 12.4±9.7% and in a concentration of 10 μM an inhibition of 25±11.0% .


Molecular Structure Analysis

The molecular formula of Semotiadil recemate fumarate is C33H36N2O10S . The molecular weight is 652.71 .


Chemical Reactions Analysis

In vitro, Semotiadil in a concentration of 1 μM produces an inhibition of 12.4±9.7% and in a concentration of 10 μM an inhibition of 25±11.0% . Effects of Semotiadil on the voltage-dependent Ca current (ICa) are investigated in dispersed smooth muscle cells of the rabbit portal vein .


Physical And Chemical Properties Analysis

The molecular weight of Semotiadil recemate fumarate is 652.71 . The molecular formula is C33H36N2O10S .

Scientific Research Applications

Mechanism of Action in Coronary Arteries

  • Semotiadil fumarate has been studied for its mechanism of action in coronary arteries. It functions as a novel calcium (Ca2+) antagonist, influencing cytosolic Ca2+ level and force of contraction in porcine coronary arteries (Kageyama, Yanagisawa, & Taira, 1995).

Pharmacological Profile in Angina Models

  • Research comparing semotiadil fumarate with other Ca2+ antagonists in rat experimental angina models suggests distinct antianginal efficacy. This efficacy is characterized by long-lasting action and selectivity for coronary artery and myocardium (Mori, Ishigai, Fukuzawa, Chiba, & Shibano, 1995).

Cardiac L-Type Ca2+ Currents Inhibition

  • The influence of semotiadil fumarate on cardiac L-type Ca2+ currents in guinea-pig ventricular myocytes was evaluated. The study demonstrates its dose-dependent inhibitory effect, comparable to other known Ca2+ antagonists (Koidl, Miyawaki, & Tritthart, 1997).

Vascular Smooth Muscle Contraction Inhibition

  • Semotiadil fumarate and its enantiomer have been shown to inhibit vascular smooth muscle contraction through blockade of voltage-dependent Ca2+ channels and other mechanisms (Murakami, Shindo, Ito, & Ito, 1995).

Manufacturing Process

  • A study focused on the manufacturing process of semotiadil fumarate, emphasizing the need for high purity in its use as a medicine. The research explored continuous chromatography systems for achieving this purity (Morino & Yamamoto, 1997).

Antiplatelet Activity

Retinal and Optic Nerve Head Circulation

Thyroid Hypertrophic Effects

Metabolism and Excretion

  • Studies have focused on the metabolic fate of semotiadil fumarate, examining its absorption, distribution, metabolism, and excretion in animal models (Nakaoka, Katoh, & Hakusui, 1995).

Electrophysiologic Effects

  • The electrophysiologic effects of semotiadil on canine atrial flutter and atrial action-potential characteristics have been studied, demonstrating its potential as an antiarrhythmic agent (Fujiki et al., 1997).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEJEELGDWGUCV-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semotiadil recemate fumarate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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